

# Spectroscopic data of (S)-tropic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: (S)-tropic acid

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## A. ### An In-Depth Technical Guide to the Spectroscopic Data of **(S)-Tropic Acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

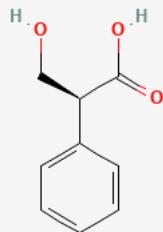
**(S)-Tropic acid**, known chemically as (2S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably the anticholinergic agents atropine and hyoscyamine. A thorough understanding of its structural and chemical properties is paramount for quality control, reaction monitoring, and drug development. This guide provides a comprehensive overview of the key spectroscopic data for **(S)-tropic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data with peak assignments, and a workflow for spectroscopic analysis are presented to serve as a vital resource for researchers in the field.

## Introduction

**(S)-Tropic acid** ( $C_9H_{10}O_3$ , Molar Mass: 166.17 g/mol) is a carboxylic acid featuring a phenyl group and a hydroxymethyl group attached to a chiral center. Its enantiomeric purity is critical for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it. Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of **(S)-tropic acid**. This document consolidates the  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data to facilitate its use in a research and development setting.

## Spectroscopic Data and Analysis

The following sections present the spectroscopic data for **(S)-tropic acid**. The data has been compiled from various spectral databases and is presented with assignments corresponding to the structure shown below.



**Figure 1.** Chemical Structure of **(S)-Tropic Acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as Deuterium Oxide ( $D_2O$ ), Chloroform-d ( $CDCl_3$ ), or Dimethyl Sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ). The chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Table 1:  $^1H$  NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in  $D_2O$  at pH 7.4)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.31 - 7.41	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> -)
4.04 - 4.08	Triplet	1H	Methine proton (-CH(Ph)COOH)
3.83 - 3.87	Doublet of doublets	1H	Methylene proton (-CH <sub>2</sub> OH, diastereotopic)
3.66 - 3.69	Doublet of doublets	1H	Methylene proton (-CH <sub>2</sub> OH, diastereotopic)

Source: PubChem CID 10726.[\[3\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D<sub>2</sub>O at pH 7.4)

Chemical Shift (ppm)	Assignment
183.00	Carboxylic acid carbon (-COOH)
141.48	Aromatic carbon (quaternary, C1)
131.53	Aromatic carbons (C3, C5)
130.91	Aromatic carbons (C2, C6)
129.88	Aromatic carbon (C4)
66.53	Methylene carbon (-CH <sub>2</sub> OH)
59.65	Methine carbon (-CH(Ph)COOH)

Source: PubChem CID 10726.[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **(S)-tropic acid**, key absorptions correspond to the hydroxyl, carbonyl, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Tropic Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500 - 3300	Strong, Broad	O-H stretch (from carboxylic acid)
3200 - 3550	Strong, Broad	O-H stretch (from alcohol)
~3030	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
~1710	Strong, Sharp	C=O stretch (from carboxylic acid)
1450 - 1600	Medium-Weak	Aromatic C=C bending
~1200	Strong	C-O stretch (from acid/alcohol)

Source: Data compiled from general IR tables and spectra for similar compounds.[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that results in the formation of a molecular ion and various fragments.

Table 4: Mass Spectrometry Data (EI) for DL-Tropic Acid

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
166	~5	$[M]^+$ , Molecular Ion ( $C_9H_{10}O_3$ ) <sup>+</sup>
118	48	$[M - H_2O - CO]^+$ or $[M - COOH - H]^+$
104	32	$[M - COOH - OH]^+$ or $[C_7H_8O]^+$
103	13	$[C_8H_7O]^+$
91	53	$[C_7H_7]^+$ , Tropylium ion
77	14	$[C_6H_5]^+$ , Phenyl ion

Source: ChemicalBook, CAS 552-63-6.[5]

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **(S)-tropic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube.[4] For <sup>13</sup>C NMR, a higher concentration (50-100 mg) is preferable.[6]
- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.[4]
- Data Acquisition: Place the sample in the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The field is then shimmed to maximize homogeneity.[4] Standard pulse sequences are used to acquire the <sup>1</sup>H and <sup>13</sup>C spectra.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

### IR Spectroscopy (KBr Pellet Method)

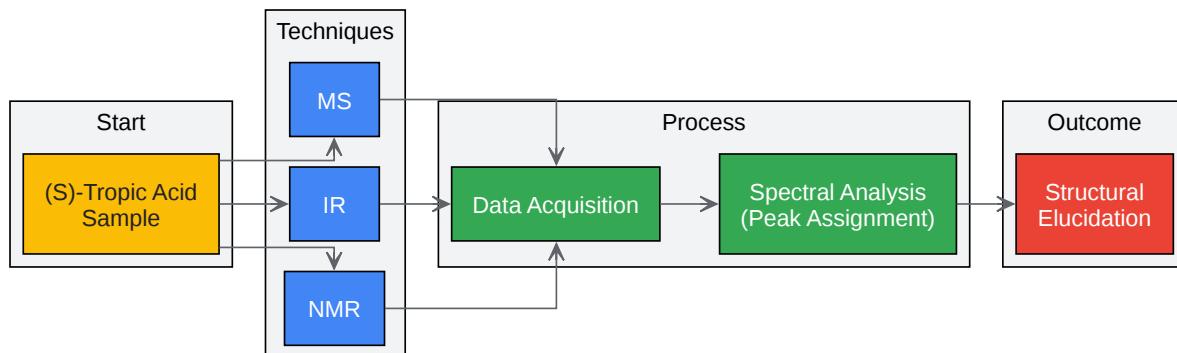
- Sample Preparation: Grind 1-2 mg of solid **(S)-tropic acid** into a fine powder using an agate mortar and pestle.[7]
- Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[7] The KBr is used because it is transparent in the mid-IR range. [3]
- Pellet Formation: Transfer the mixture to a die set and apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][8]
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet is recorded for correction.[7]

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, where it is vaporized under high vacuum.[9]
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the molecule to eject an electron, forming a positively charged molecular ion ( $[M]^+$ ), which can then undergo fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this general workflow.



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Caption: General workflow for the spectroscopic analysis of **(S)-tropic acid**.

## Conclusion

The spectroscopic data presented in this guide—<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS—provide a robust analytical basis for the identification and structural confirmation of **(S)-tropic acid**. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns serve as a reliable fingerprint for this important pharmaceutical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and industrial applications.

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